1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine is a chemical compound that features a fluorinated benzofuran ring attached to a methylpropan-1-amine group
Vorbereitungsmethoden
The synthesis of 1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 7-fluorobenzofuran, which can be achieved through the cyclization of appropriate precursors.
Formation of Intermediate: The intermediate compound is then subjected to a series of reactions, including halogenation and amination, to introduce the amine group.
Final Product: The final step involves the methylation of the amine group to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different amine derivatives, typically using hydrogenation or metal hydrides.
Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted benzofuran derivatives and amine compounds.
Wissenschaftliche Forschungsanwendungen
1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, useful in developing new materials and chemicals.
Material Science: Its unique structural properties make it a candidate for creating novel polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, potentially modulating biological pathways related to neurotransmission or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine include:
7-Fluorobenzofuran: A precursor in its synthesis, sharing the benzofuran core structure.
2-Methylpropan-1-amine: Another related compound, differing by the absence of the benzofuran ring.
Fluorinated Amines: Compounds like 4-fluoroamphetamine, which also feature fluorine atoms and amine groups but differ in their overall structure and properties.
Eigenschaften
Molekularformel |
C12H14FNO |
---|---|
Molekulargewicht |
207.24 g/mol |
IUPAC-Name |
1-(7-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H14FNO/c1-7(2)11(14)10-6-8-4-3-5-9(13)12(8)15-10/h3-7,11H,14H2,1-2H3 |
InChI-Schlüssel |
XPRQXNBSLFNTLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC2=C(O1)C(=CC=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.